N-(1-propyl-1H-tetrazol-5-y1)benzamide

Description

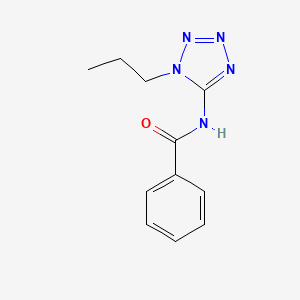

N-(1-Propyl-1H-tetrazol-5-yl)benzamide is a tetrazole-derived compound featuring a benzamide group attached to the nitrogen at position 5 of the 1-propyl-substituted tetrazole ring. Tetrazoles are heterocyclic aromatic compounds widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4–5) and metabolic stability.

Properties

Molecular Formula |

C11H13N5O |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-(1-propyltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C11H13N5O/c1-2-8-16-11(13-14-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,15,17) |

InChI Key |

PBROAVSHRJTTHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NN=N1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The compound N-(2-ethoxybenzyl)-N-(1-propyl-1H-tetrazol-5-yl)amine (CAS 876896-24-1, ) shares the 1-propyl-1H-tetrazol-5-yl moiety with the target compound but differs in its substituent. Key distinctions include:

- Substituent Type : The target compound has a benzamide group (C₆H₅CONH-), whereas the compared compound features a 2-ethoxybenzylamine group (C₆H₄(OCH₂CH₃)CH₂NH-).

- Functional Groups : The amide group in the target compound confers higher hydrolytic stability compared to the secondary amine in the compared compound, which may exhibit greater basicity and salt-forming propensity.

Physical and Chemical Properties

A comparative analysis of physicochemical properties is summarized below:

Key Observations :

- The compared compound’s predicted pKa of 2.35 suggests that the tetrazole NH group retains acidity, similar to other 1,5-disubstituted tetrazoles.

- The 2-ethoxybenzyl substituent in the compared compound introduces additional steric bulk and electron-donating effects, which may reduce solubility compared to the benzamide group in the target compound.

Implications for Bioactivity

- Metabolic Stability : The amide group in the target compound may resist enzymatic degradation better than the amine group in the compared compound, which could undergo oxidative deamination.

- Lipophilicity : Both compounds have moderate lipophilicity due to the propyl and aromatic substituents, but the 2-ethoxy group in the compared compound may enhance membrane permeability.

Research Findings and Limitations

The provided evidence lacks direct data on N-(1-propyl-1H-tetrazol-5-yl)benzamide, necessitating reliance on structural analogs for comparison. Further experimental studies are required to validate:

- Solubility and stability profiles.

- Biological activity (e.g., kinase inhibition, antimicrobial effects).

- Pharmacokinetic parameters (e.g., bioavailability, half-life).

Preparation Methods

[3+2] Cycloaddition Approach

The [3+2] cycloaddition reaction between nitriles and azides is the cornerstone of tetrazole synthesis. For N-(1-propyl-1H-tetrazol-5-yl)benzamide, this method involves using a benzamide-derived nitrile precursor. For example, 4-cyanobenzamide undergoes cycloaddition with sodium azide (NaN₃) in the presence of catalysts such as ZnBr₂ or acetic acid (AcOH) under microwave irradiation. This approach yields 5-(4-benzamidophenyl)-1H-tetrazole , which serves as the intermediate for subsequent N-alkylation.

Key reaction conditions include:

-

Solvent : Water or dimethylformamide (DMF)

-

Temperature : 100–125°C (conventional) vs. 130°C (microwave)

-

Catalysts : ZnBr₂, AcOH, or heterogeneous systems like Pd/Co nanoparticles.

The reaction typically achieves yields of 80–99% within 10–120 minutes, depending on the catalyst and energy source.

Alkylation Strategies for N-Substitution

Introducing the propyl group at the tetrazole’s 1-position requires regioselective alkylation. 5-(4-Benzamidophenyl)-1H-tetrazole is treated with propyl bromide (C₃H₇Br) in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF. The challenge lies in avoiding 2-propyl isomer formation, which is addressed by:

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances 1-position selectivity.

-

Temperature control : Reactions at 50–60°C favor monoalkylation.

Post-alkylation purification via column chromatography or recrystallization isolates the target compound in 65–85% yield.

Advanced Catalytic Methods in Tetrazole Synthesis

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the [3+2] cycloaddition step. For instance, using 4-cyanobenzamide and NaN₃ in DMF with ZnBr₂ under microwave conditions (130°C, 10–15 minutes) achieves 90–95% yield, compared to 40 hours under conventional heating. This method reduces side reactions and energy consumption, making it ideal for lab-scale synthesis.

Heterogeneous Catalysis

Heterogeneous catalysts like Amberlyst-15 or Cu(II)-supported nanoparticles enable recyclable and eco-friendly protocols. For example, Cu(II) catalysts activate nitriles for azide cycloaddition, achieving 88–92% yield while allowing catalyst reuse for up to seven cycles. Similarly, Fe₃O₄@SiO₂-Cu(II) nanoparticles facilitate easy magnetic separation, reducing waste.

Optimization of Reaction Conditions and Selectivity

Solvent and Temperature Effects

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Solvent | DMF, H₂O | NMP, H₂O |

| Temperature | 100–125°C | 130°C |

| Time | 12–40 hours | 10–30 minutes |

| Yield | 70–85% | 85–99% |

Polar aprotic solvents like DMF stabilize intermediates, while water-based systems align with green chemistry principles.

Regioselective Alkylation Techniques

Alkylation at the tetrazole’s 1-position is achieved through:

-

Steric hindrance : Bulky bases like DBU favor 1-substitution.

-

Solvent polarity : DMSO enhances ionic interaction, directing propyl bromide to the more nucleophilic 1-nitrogen.

Industrial-Scale Production and Environmental Considerations

Industrial synthesis prioritizes scalability and cost-efficiency. Microwave-assisted continuous flow reactors enable large-scale production of the tetrazole intermediate, while biodegradable solvents (e.g., cyclopentyl methyl ether) replace toxic DMF. Patents highlight the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for safe workup, minimizing hydrazoic acid release.

Comparative Analysis of Synthetic Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Cycloaddition | High atom economy | Requires harsh conditions |

| Microwave | Rapid, high yield | Specialized equipment |

| Heterogeneous | Recyclable catalysts | Lower activity in some cases |

Q & A

Q. What are the key synthetic steps and optimization strategies for N-(1-propyl-1H-tetrazol-5-yl)benzamide?

The synthesis typically involves:

- Amide bond formation between a benzoyl chloride derivative and a 1-propyltetrazole amine precursor.

- Regioselective alkylation of the tetrazole ring to ensure the correct substitution pattern (1-propyl vs. 2-propyl isomers).

- Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters include solvent choice (e.g., DMF or THF), reaction temperature (60–80°C), and catalytic bases like K₂CO₃ . Example characterization data :

| Property | Value (from analogs) | Source |

|---|---|---|

| Melting Point | 104–106°C | |

| ¹H NMR (DMSO-d₆) | δ 4.81 (–CH₂–Tet), 7.26–7.82 (aromatic) |

Q. How is the structural integrity of N-(1-propyl-1H-tetrazol-5-yl)benzamide validated experimentally?

- Spectroscopic techniques : ¹H/¹³C NMR to confirm regiochemistry and amide bond formation. For example, the absence of a –NH peak in NMR indicates successful alkylation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- X-ray crystallography (if applicable): Resolves ambiguities in regiochemistry, as seen in related tetrazole derivatives .

Q. What are the primary biological activities reported for tetrazole-benzamide hybrids?

While direct data on this compound is limited, structural analogs exhibit:

- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via competitive binding at ATP sites .

- Antimicrobial effects : Disruption of bacterial cell wall synthesis in Gram-positive strains .

- Antioxidant properties : Radical scavenging in DPPH assays (IC₅₀ values ~20–50 µM) .

Advanced Research Questions

Q. How can computational methods guide the optimization of N-(1-propyl-1H-tetrazol-5-yl)benzamide for target selectivity?

- Molecular docking : Predict binding affinities to targets like σ1 receptors or ATX enzymes. For example, docking studies on benzamide analogs show hydrogen bonding with residues like Asp126 in σ1R .

- QSAR modeling : Correlate substituent effects (e.g., propyl chain length) with bioactivity. Electron-withdrawing groups on the benzamide ring enhance stability in metabolic assays .

- MD simulations : Assess conformational stability in aqueous vs. lipid membranes, critical for blood-brain barrier penetration .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Dose-response standardization : Use fixed incubation times (e.g., 48 hrs for cytotoxicity) to minimize variability .

- Control for isomer purity : Chromatographic separation (HPLC) to isolate 1-propyl vs. 2-propyl isomers, which may exhibit divergent activities .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability tests (MTT assays) .

Q. How does structural modification of the tetrazole ring impact pharmacokinetics?

- Propyl chain elongation : Increases lipophilicity (logP >3) but may reduce aqueous solubility. For instance, replacing propyl with cyclopropyl improves metabolic stability in microsomal assays .

- Tetrazole substitution : 1H-tetrazoles (vs. 2H-) enhance hydrogen-bonding potential, as shown in kinase inhibition studies . Comparative data :

| Derivative | logP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 1-Propyltetrazole | 2.8 | 15 | 45 |

| Cyclopropyltetrazole | 3.1 | 8 | 90 |

Q. What are the best practices for analyzing thermal stability and degradation pathways?

- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C for most benzamide-tetrazoles) .

- HPLC-MS for degradation products : Detects hydrolysis of the amide bond under acidic conditions (e.g., pH 2) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

Methodological Notes

- Avoid common pitfalls : Ensure anhydrous conditions during alkylation to prevent tetrazole ring hydrolysis .

- Data interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm regiochemistry .

- Ethical reporting : Disclose isomer ratios (e.g., 45% 1H-regioisomer in ) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.